An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
This guide provides a comprehensive overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a specialized amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. It covers the compound's chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and subsequent modifications.
Introduction
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is a synthetic derivative of the amino acid L-proline. It is strategically modified with two key functional groups that make it a valuable tool in peptide synthesis and chemical biology:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: Attached to the proline nitrogen, this is a base-labile protecting group standardly used for the temporary protection of the α-amino group in Fmoc-based solid-phase peptide synthesis. Its removal under mild basic conditions (e.g., piperidine) allows for the stepwise elongation of a peptide chain without compromising acid-labile side-chain protecting groups.
-
Poc (propargyloxycarbonyl) group: Attached to an amino group at the 4-position of the proline ring, the Poc group serves as an orthogonal protecting group. It is stable to the acidic and basic conditions used for Fmoc and Boc deprotection, respectively. More importantly, the terminal alkyne of the propargyl moiety introduces a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, such as fluorophores, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains, to the peptide after its synthesis.
The rigid pyrrolidine (B122466) ring of proline imparts unique conformational constraints on peptides, often inducing turns in the peptide backbone. The addition of a functionalizable group at the 4-position further allows for the introduction of diverse chemical moieties to modulate the structure, function, and properties of synthetic peptides.
Physicochemical Properties
Quantitative data for (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is not extensively published in peer-reviewed literature. The following table summarizes available data from commercial suppliers and includes data for a structurally similar compound, (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH, for comparative purposes.
| Property | (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH | (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH (for comparison) |
| CAS Number | 2451202-17-6[1][2] | 274676-10-7[3] |
| Molecular Formula | C₂₄H₂₂N₂O₆[1] | C₂₄H₂₄N₂O₆[3] |
| Molecular Weight | 434.44 g/mol [4] | 436.46 g/mol [3] |
| Appearance | White to off-white powder | White crystalline powder[3] |
| Purity | >96% | 98-101% (by titration)[3] |
| Melting Point | Not available | 128 - 136 °C[3] |
| Optical Rotation | Not available | [α]²⁰D = -28 ± 2° (c=1 in DMF)[3] |
| Solubility | Soluble in DMF, NMP | Soluble in DMF |
| Storage | Store at -20°C | Store at 2-8°C[3] |
Synthesis and Chemical Logic
The logical workflow for a potential synthesis is outlined below.
Caption: Proposed synthetic workflow for (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH.
Experimental Protocols
Use in Solid-Phase Peptide Synthesis (SPPS)
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is designed for use in standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized procedure for its incorporation into a peptide chain.
Materials:
-
Rink amide resin (or other suitable solid support)
-
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH (1.5-3 equivalents) with the coupling reagent (e.g., HATU, 1.5-3 eq.) and a base (e.g., DIPEA, 3-6 eq.) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
The overall workflow for incorporating this modified amino acid into a peptide via SPPS is illustrated below.
Caption: General workflow for incorporating the modified proline in Fmoc-SPPS.
Deprotection of the Poc Group
The propargyloxycarbonyl (Poc) group is stable under the conditions of Fmoc-SPPS. It can be selectively removed post-synthesis or on the solid support under neutral conditions, leaving other protecting groups like Boc or Trt intact.
Reagents:
-
Ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) or Benzyltriethylammonium tetrathiomolybdate
-
Solvent: Acetonitrile (CH₃CN) or DMF
Protocol:
-
Swell the peptide-bound resin in the chosen solvent.
-
Add a solution of the tetrathiomolybdate salt in the solvent to the resin.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Wash the resin extensively to remove the molybdenum salts and byproducts. The deprotected 4-amino group is now available for further functionalization.
Post-Synthetic Modification via Click Chemistry
The terminal alkyne of the Poc group (or the alkyne handle after a different synthetic strategy) on the proline residue is the key feature for post-synthetic modification. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Peptide containing the 4-alkyne-functionalized proline
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270), or a Cu(I) ligand complex)
-
Solvent system (e.g., tBuOH/H₂O, DMSO)
Protocol:
-
Dissolve the peptide in the chosen solvent system.
-
Add the azide-containing molecule.
-
Add the copper sulfate (B86663) and sodium ascorbate solution.
-
Allow the reaction to stir at room temperature. The reaction is typically fast, often completing within an hour.
-
Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.
The logical relationship of the orthogonal protecting groups and their selective removal is depicted in the following diagram.
Caption: Orthogonal deprotection scheme for peptides containing the title compound.
Applications in Research and Drug Development
The unique properties of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH make it a valuable building block for several advanced applications:
-
Peptide Stapling and Cyclization: The alkyne handle can be used in intramolecular click reactions to cyclize peptides, which can enhance their stability, cell permeability, and binding affinity to biological targets.
-
Development of Antibody-Drug Conjugates (ADCs): This amino acid can be incorporated into peptide-based linkers for ADCs. The alkyne allows for the precise attachment of a cytotoxic payload to the linker.
-
Fluorescent Labeling and Imaging: The site-specific conjugation of fluorescent dyes via click chemistry enables the synthesis of peptide probes for studying biological processes, receptor localization, and cellular uptake.
-
PROTACs and Molecular Glues: The functional handle can be used to attach ligands for E3 ubiquitin ligases or other proteins in the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.
-
Conformational Studies: The introduction of bulky or electronically distinct groups at the 4-position can be used to study their effects on the cis/trans isomerization of the peptidyl-prolyl bond and the overall peptide conformation.
Conclusion
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is a highly functionalized amino acid derivative that offers a powerful combination of features for advanced peptide chemistry. The integration of a standard Fmoc group for SPPS with an orthogonally protected, click-reactive Poc group at the 4-position of the proline ring provides a streamlined approach to synthesizing complex, functionalized peptides. This enables researchers to precisely control peptide architecture and conjugate a wide array of molecules, thereby facilitating the development of novel therapeutics, diagnostic agents, and research tools.
